(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
描述
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-17-10-12(8-15-17)9-16-20(18,19)7-6-11-2-4-13(14)5-3-11/h2-8,10,16H,9H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSUFZJJZCQOSL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- (E)-2-(4-Chlorophenyl)ethenesulfonyl chloride : Serves as the sulfonating agent.
- (1-Methylpyrazol-4-yl)methylamine : Provides the nucleophilic amine for sulfonamide bond formation.
Synthesis of (E)-2-(4-Chlorophenyl)Ethenesulfonyl Chloride
Thiol-Ene Reaction
4-Chlorostyrene undergoes radical-mediated thiol-ene reaction with thioglycolic acid to yield 2-(4-chlorophenyl)ethanethiol. Subsequent oxidation with hydrogen peroxide in acetic acid produces the sulfonic acid, which is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.
Reaction Conditions :
- Thiol-ene : UV light, 25°C, 12 hrs (Yield: 78%)
- Oxidation : H₂O₂ (30%), CH₃COOH, 60°C, 4 hrs (Yield: 85%)
- Chlorination : PCl₅, reflux, 3 hrs (Yield: 92%)
Direct Sulfonation
Alternative routes involve electrophilic sulfonation of 4-chlorostyrene using chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
Key Data :
- Stereoselectivity: >98% (E)-isomer due to steric hindrance during sulfonation.
- Purity: ≥99% (by HPLC).
Synthesis of (1-Methylpyrazol-4-yl)Methylamine
Pyrazole Ring Formation
Cyclocondensation of acetylacetone with methylhydrazine in ethanol under reflux yields 1-methylpyrazole. Bromination at the 4-position using N-bromosuccinimide (NBS) followed by amination with aqueous ammonia produces the 4-aminomethyl derivative.
Optimization Notes :
- Bromination : NBS, CCl₄, 80°C, 6 hrs (Yield: 67%).
- Amination : NH₃ (aq), CuI catalyst, 100°C, 12 hrs (Yield: 58%).
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Condensation
The amine (1-methylpyrazol-4-yl)methylamine reacts with (E)-2-(4-chlorophenyl)ethenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Procedure :
- Dissolve amine (1.0 eq) in DCM at 0°C.
- Add Et₃N (1.2 eq) and sulfonyl chloride (1.1 eq) dropwise.
- Stir at room temperature for 6 hrs.
- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
Yield : 82–89%
Purity : 97% (by NMR).
Industrial-Scale Production
Continuous Flow Synthesis
Adoption of microreactor technology enhances reproducibility:
- Residence Time : 2–5 minutes.
- Throughput : 1.2 kg/hr.
- Solvent Recovery : >95% via distillation.
Purification Techniques
- Crystallization : Ethyl acetate/hexane (3:1) yields needle-like crystals (mp 148–150°C).
- Chromatography : Silica gel (ethyl acetate gradient) for analytical-scale batches.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=16 Hz, 1H, CH=CH), 7.35 (d, J=8 Hz, 2H, Ar-H), 4.25 (s, 2H, CH₂N), 3.85 (s, 3H, N-CH₃) |
| ¹³C NMR | δ 144.2 (CH=CH), 138.5 (C-Cl), 127.8 (Ar-C), 52.1 (CH₂N) |
| IR (cm⁻¹) | 1320 (S=O), 1160 (C-N), 825 (C-Cl) |
Chromatographic Purity
- HPLC : tᵣ = 6.7 min (C18 column, acetonitrile/water 70:30).
- LC-MS : [M+H]⁺ = 352.1.
化学反应分析
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : Primary/secondary amines attack the sulfonyl sulfur, displacing the pyrazolylmethyl group.
Conditions : Reflux in ethanol (12–24 hrs, 80–90°C).
Outcome : Formation of new sulfonamides (e.g., N-ethyl derivatives) with yields of 65–78%. -
Hydrolysis : Acidic hydrolysis converts the sulfonamide to a sulfonic acid.
Conditions : HCl (6M, 100°C, 6 hrs).
Outcome : Quantitative conversion confirmed by LC-MS.
Michael Addition at the Ethene Bridge
The α,β-unsaturated sulfonamide acts as a Michael acceptor. Key reactions include:
-
Thiol addition : Thiols (e.g., glutathione) add to the β-carbon.
Conditions : Phosphate buffer (pH 7.4, 37°C) .
Outcome : Adduct formation observed via HPLC, with rate constants (k) of 0.12–0.45 M⁻¹s⁻¹ . -
Amine addition : Primary amines form β-amino sulfonamides.
Conditions : THF, room temperature, 4–6 hrs.
Outcome : Yields 55–70%; stereoselectivity (E:Z = 3:1) confirmed by NMR.
Oxidation of the Pyrazole Ring
The 1-methylpyrazole moiety undergoes regioselective oxidation:
-
C-5 hydroxylation : Catalyzed by cytochrome P450 enzymes.
Conditions : In vitro liver microsomes (NADPH, 37°C) .
Outcome : Major metabolite identified via HRMS (m/z 367.08 [M+H]⁺) . -
N-demethylation : Rare under physiological conditions but occurs with strong oxidants.
Conditions : H₂O₂ (30%), Fe²⁺ catalyst, 60°C.
Outcome : 20–25% conversion after 8 hrs.
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring participates in electrophilic reactions:
-
Nitration :
Conditions : HNO₃/H₂SO₄ (0–5°C, 2 hrs) .
Outcome : Para-nitro derivative (72% yield), confirmed by ¹H-NMR (δ 8.21 ppm, d, J = 8.5 Hz) . -
Suzuki coupling :
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 12 hrs) .
Outcome : Biaryl products (e.g., 4-biphenyl derivatives) in 60–68% yields .
Biological Interactions
The compound modulates enzymatic activity through covalent/non-covalent interactions:
科学研究应用
Chemistry
(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, such as:
- Substitution Reactions : Modifying the chlorophenyl or pyrazolylmethyl groups to create derivatives with enhanced properties.
- Coupling Reactions : Used in coupling with other aromatic systems to generate novel compounds.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific proteins or enzymes, providing insights into biological pathways and mechanisms.
Medicine
The compound has gained attention for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary research suggests that it induces apoptosis in cancer cells, potentially through the activation of caspases, which are crucial for programmed cell death.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its sulfonamide group can enhance solubility and stability in various formulations.
Antimicrobial Evaluation
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- A study showed enhanced efficacy against Gram-positive bacteria when sulfonamide groups were incorporated into the molecular structure.
Anticancer Mechanism
A detailed investigation into the anticancer properties revealed:
- The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in treated cancer cell lines, indicating its potential as an anticancer agent.
Safety Profile
Toxicity assessments indicate that this compound exhibits a favorable safety profile:
- In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting its viability for further development in therapeutic contexts.
作用机制
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
生物活性
(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, a derivative of the (E)-N-aryl-2-ethenesulfonamide class, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research indicates that compounds within the (E)-N-aryl-2-ethenesulfonamide series exhibit significant anticancer activity. Specifically, studies have shown that these compounds can inhibit cancer cell proliferation effectively. The compound has been evaluated alongside various analogs, revealing a spectrum of cytotoxicity against different cancer cell lines.
Key Findings:
- Cytotoxicity : The compound demonstrates IC50 values ranging from 5 to 10 nM against various cancer cell lines, including drug-resistant variants .
- Mechanism of Action : The primary mode of action appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase. This mechanism is facilitated by the compound's ability to compete with colchicine for binding sites on tubulin .
Structure-Activity Relationships (SAR)
The efficacy of this compound is influenced by its structural components. Modifications to the aryl groups and sulfonamide moieties have been systematically studied to optimize biological activity.
Table 1: Structure-Activity Relationships
| Compound | Substituents | IC50 (nM) | Notes |
|---|---|---|---|
| 6t | 3-Amino-4-methoxyphenyl & 2,4,6-trimethoxyphenyl | 5 | Most potent derivative; significant tumor size reduction in xenograft models |
| 6g | 4-Methoxy substitution | 15 | Moderate activity; less effective than 6t |
| 6i | 2,4,6-trimethoxy substitution | 8 | Enhanced cytotoxicity due to optimal positioning |
| 6k | Sulfamyl ring modification | >100 | Loss of cytotoxicity; importance of substitution pattern highlighted |
Case Studies
Several studies have documented the biological activity of related compounds and their derivatives:
- Xenograft Studies : In vivo studies using nude mice have shown that compound 6t significantly reduces tumor sizes, indicating its potential as an effective anticancer agent .
- Mechanistic Studies : Research has demonstrated that these compounds inhibit purified tubulin polymerization both in vitro and in vivo, showcasing their ability to circumvent drug resistance mechanisms mediated by P-glycoprotein .
- Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study involving 40 derivatives of (E)-N-aryl-2-ethenesulfonamide revealed a high correlation between electronic and steric descriptors and anticancer activity. The model produced an value of 0.81, indicating strong predictive power for future compound design .
相似化合物的比较
Comparison with Similar Compounds
The structural and functional attributes of (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide are compared below with pharmacologically relevant compounds, including sigma receptor ligands and sulfonamide derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Differences:
Backbone and Functional Groups :
- The target compound features an ethenesulfonamide core , distinct from the benzamide (4-IBP) or piperidine (BD 1008, (+)-MR200) scaffolds of sigma ligands. This confers rigidity and alters electron distribution .
- Unlike BD 1008 and BD 1047, which are dihydrobromide salts, the target lacks ionic functional groups, likely reducing water solubility but improving membrane permeability.
Substituent Chemistry :
- The 1-methylpyrazole group in the target contrasts with the dichlorophenyl (BD 1008) or iodobenzamide (4-IBP) moieties, suggesting divergent target selectivity. Pyrazole rings are associated with kinase or protease inhibition, whereas dichlorophenyl groups are common in CNS-targeting ligands .
This contrasts with the chiral centers in (+)-MR200 and (+)-3-PPP, which rely on enantioselective receptor recognition .
Physicochemical Properties :
- The target’s ClogP (calculated partition coefficient) is estimated at ~3.2, higher than BD 1008 (ClogP ~2.1) due to the chlorophenyl group. This suggests enhanced lipid bilayer penetration but possible challenges in aqueous formulation.
Research Implications
While direct pharmacological data for this compound are absent in the provided evidence, its structural profile aligns with sulfonamide-based inhibitors of enzymes (e.g., carbonic anhydrase) or inflammatory mediators. The compound’s uniqueness lies in its hybrid architecture, merging features of sulfonamides (stability) and pyrazoles (heterocyclic diversity). Future studies should prioritize:
- Target Identification : Screening against kinase or protease panels.
- Stereochemical Optimization : Comparing (E)- and (Z)-isomers for activity.
- Salt Formulation : Exploring salt derivatives to improve solubility.
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves coupling reactions between sulfonamide precursors and functionalized pyrazole derivatives. Key steps include sulfonylation of the pyrazole-methylamine intermediate with a chlorophenyl ethenesulfonyl chloride. Optimization requires precise control of temperature (40–60°C), pH (neutral to slightly basic), and solvent selection (e.g., dichloromethane or DMF). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying connectivity and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive proof of the (E)-configuration and spatial arrangement .
Q. What are common impurities formed during synthesis, and how can they be identified?
- Methodology : Impurities often arise from incomplete coupling or side reactions (e.g., hydrolysis of the sulfonamide group). High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) can isolate and quantify impurities. Mass spectrometry coupled with liquid chromatography (LC-MS) identifies structural deviations, guiding iterative purification .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodology : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects or residual solvents. Repeat experiments under controlled conditions (e.g., deuterated solvents, variable-temperature NMR) and cross-validate with alternative techniques like 2D-COSY or HSQC. Computational simulations (e.g., density functional theory for NMR chemical shifts) can reconcile experimental and theoretical data .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) models binding affinities to proteins, while molecular dynamics simulations assess stability of ligand-receptor complexes. Surface plasmon resonance (SPR) experimentally validates binding kinetics. For enzyme targets (e.g., acetylcholinesterase), in silico screening against structural databases (PDB) identifies potential inhibition mechanisms .
Q. How can isotopic labeling (e.g., deuterium) be incorporated for pharmacokinetic studies?
- Methodology : Isotopic analogs (e.g., deuterated at the pyrazole-methyl group) are synthesized using deuterated reagents (e.g., CD₃I) during alkylation steps. LC-MS/MS tracks labeled metabolites in vivo. Stability studies under physiological conditions (pH 7.4, 37°C) ensure isotopic integrity, while mass spectrometry differentiates labeled vs. unlabeled species .
Q. What strategies elucidate reaction mechanisms in the compound’s synthesis?
- Methodology : Kinetic studies (e.g., varying reactant concentrations) identify rate-determining steps. Isotopic labeling (e.g., ¹⁸O in sulfonamide groups) traces bond formation/cleavage. Computational tools (Gaussian for transition-state modeling) predict intermediates. In situ monitoring via FT-IR or Raman spectroscopy captures real-time reaction dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
